Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate)

Catalog No.
S13170469
CAS No.
84681-82-3
M.F
C57H36Al2N12O18S3
M. Wt
1327.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)ph...

CAS Number

84681-82-3

Product Name

Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate)

IUPAC Name

dialuminum;4-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

Molecular Formula

C57H36Al2N12O18S3

Molecular Weight

1327.1 g/mol

InChI

InChI=1S/3C19H14N4O6S.2Al/c3*24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;;/h3*1-11,24H,(H,25,26)(H,27,28,29);;/q;;;2*+3/p-6

InChI Key

XOOCYHGRZRZNOO-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Al+3].[Al+3]

Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) is a complex organic compound featuring multiple functional groups, primarily known for its azo dye characteristics. This compound contains three aluminum atoms coordinated with two salicylate ligands that are further substituted with azo groups. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications, particularly in the dyeing and coloring industries.

The chemical behavior of Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) is influenced by its azo and salicylate components. Key reactions include:

  • Azo Coupling Reactions: The azo groups can undergo coupling reactions with other diazonium salts, leading to the formation of new azo compounds.
  • Metal Coordination: The aluminum centers can interact with various ligands, affecting their stability and reactivity.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, releasing salicylic acid derivatives and aluminum ions.

Research indicates that compounds containing azo groups can exhibit biological activity, including:

  • Antimicrobial Properties: Some azo dyes have shown effectiveness against various bacterial strains.
  • Antioxidant Activity: Certain derivatives may possess antioxidant properties, contributing to their potential use in pharmaceuticals.
  • Cytotoxicity: Azo compounds can exhibit cytotoxic effects on cancer cell lines, making them subjects of interest in cancer research.

The synthesis of Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) typically involves several steps:

  • Preparation of Azo Compounds: A diazotization reaction is performed using sulfanilic acid to produce the azo group.
  • Coupling with Salicylate: The diazo compound is coupled with salicylic acid derivatives under acidic conditions to form the azo-salicylate structure.
  • Aluminum Coordination: Finally, aluminum salts are introduced to coordinate with the salicylate ligands, forming the final complex.

Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate) has several notable applications:

  • Dyes and Pigments: Used in textile and food industries as a coloring agent due to its vibrant color properties.
  • Pharmaceuticals: Potential applications in drug formulation due to its biological activities.
  • Analytical Chemistry: Acts as a reagent in various analytical techniques for detecting metal ions.

Several compounds share structural similarities with Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate). Here are some notable examples:

Compound NameStructureUnique Features
Trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-H-pyrazole-3-carboxylateContains pyrazole instead of salicylateWidely used as a food colorant (Tartrazine).
Disodium 5-amino-1-(4-sulfonatophenyl)-2-hydroxy-3-(4-sulfonatophenylazo)-naphthalene-7-carboxylateNaphthalene-based structureExhibits strong dyeing properties in textiles.
Aluminum Lake DyesVarious structures depending on the base dyeUsed extensively in food coloring; stable under heat and light.

Trialuminium bis(5-((4-((4-sulphonatophenyl)azo)phenyl)azo)salicylate)'s unique combination of aluminum coordination, sulfonation, and azo functionality distinguishes it from these similar compounds, particularly in terms of solubility and potential biological activity.

Hydrogen Bond Acceptor Count

30

Hydrogen Bond Donor Count

3

Exact Mass

1326.106343 g/mol

Monoisotopic Mass

1326.106343 g/mol

Heavy Atom Count

92

Dates

Modify: 2024-08-10

Explore Compound Types